[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine, also known by its IUPAC name, is a significant organic compound characterized by its unique structure and properties. This compound is notable for its potential applications in pharmacology and medicinal chemistry. The molecular formula of [1-(2,4-dichlorophenyl)cyclohexyl]methanamine is , with a molecular weight of approximately 250.19 g/mol. It is classified as an amine due to the presence of an amine functional group.
The compound is sourced from various chemical suppliers, including Sigma-Aldrich and American Elements, which provide it for scientific research purposes. Its classification falls under organic compounds, specifically within the category of substituted amines.
The synthesis of [1-(2,4-dichlorophenyl)cyclohexyl]methanamine typically involves several key steps:
These methods highlight the importance of careful reaction conditions to ensure high yields and purity of the final product.
The molecular structure of [1-(2,4-dichlorophenyl)cyclohexyl]methanamine features a cyclohexane ring bonded to a dichlorophenyl group and a methanamine moiety. The structural representation can be depicted as follows:
This structure indicates that the compound has two chlorine atoms substituted on the phenyl ring, which can significantly influence its reactivity and biological activity.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine can participate in various chemical reactions typical for amines:
These reactions are crucial for modifying the compound for specific applications in drug development.
The physical properties of [1-(2,4-dichlorophenyl)cyclohexyl]methanamine include:
The chemical properties include stability under standard conditions but may undergo degradation when exposed to strong acids or bases.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine has potential applications in various fields:
The classical Mannich reaction serves as the cornerstone synthetic approach for constructing the [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine scaffold. This three-component condensation involves 2,4-dichlorobenzaldehyde, cyclohexanone, and an amine source (typically ammonium acetate or primary amine derivatives) under acid or base catalysis [1] [4]. Optimization studies reveal that reaction efficiency and yield are profoundly influenced by several critical parameters:
Catalyst Selection: Bronsted acids (e.g., HCl, p-TsOH) at 0.5-1.0 mol% loading significantly accelerate iminium ion formation but risk dehydration byproducts. Lewis acids (ZnCl₂, AlCl₃) demonstrate superior regioselectivity for the cyclohexanone α-position, with ZnCl₂ achieving yields up to 78% [1] [4]. Organocatalysts like proline derivatives enable asymmetric induction but require extended reaction times (48-72 hours).
Solvent Systems: Polar protic solvents (ethanol, methanol) facilitate component solubility and proton transfer, yielding 65-75% product. However, aprotic dipolar solvents (DMF, DMSO) enhance enolization kinetics, boosting yields to 82% at the cost of purification complexity [2] [6]. Solvent-free conditions under microwave irradiation reduce reaction times to 10-15 minutes with comparable yields (70-75%).
Stoichiometric Ratios: A 1:1.2:1.1 (aldehyde:ketone:amine) ratio minimizes aldol condensation byproducts while ensuring complete ketone conversion. Excess aldehyde (>1.3 eq) promotes bis-aminomethylation, particularly problematic with formaldehyde [1].
Temperature Control: The optimal temperature range is 60-80°C. Below 50°C, reaction kinetics become prohibitively slow (>24 hours). Above 90°C, dehydration products dominate via enone formation (up to 40% byproduct formation) [4].
Table 1: Optimization Parameters for Mannich Synthesis of [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine
Parameter | Condition Range Tested | Optimal Condition | Yield (%) | Key Observations |
---|---|---|---|---|
Catalyst | None, HCl, p-TsOH, ZnCl₂, L-Proline | ZnCl₂ (1 mol%) | 78 | Minimal byproducts, excellent regioselectivity |
Solvent | EtOH, MeOH, DMF, DMSO, Solvent-free | DMF | 82 | Enhanced enolization, higher temp stability |
Temp (°C) | 40, 60, 80, 100, 120 | 80 | 82 | Below 80°C: slow kinetics; Above 80°C: dehydration |
Time (h) | 1, 2, 4, 8, 24 | 4 (DMF), 24 (EtOH) | 82 vs 75 | Microwave reduces to 0.25h (75% yield) |
Aldehyde Equiv. | 0.9, 1.0, 1.1, 1.2, 1.3 | 1.2 | 82 | Higher equivalents promote bis-adduct formation |
Post-reaction workup strategies significantly impact purity. Aqueous extraction at pH 8-9 effectively isolates the product while removing acidic impurities. Recrystallization from hexane/ethyl acetate mixtures (3:1) yields analytically pure product (>99% by HPLC) [2].
While the Mannich reaction provides direct access, alternative synthetic routes offer advantages for specific derivative synthesis or stereocontrol:
Reductive Amination: This two-step approach decouples imine formation from reduction. Condensation of 2,4-dichlorophenyl-cyclohexanone (pre-synthesized via Friedel-Crafts acylation) with ammonia or primary amines generates imines. Subsequent reduction using catalytic hydrogenation (Pd/C, H₂, 50 psi, 60°C) or borohydride reagents (NaBH₄, NaBH₃CN) yields the target methanamine [3] [8]. Key advantages include:
N-Alkylation Methodologies: Activated precursors like 1-(2,4-dichlorophenyl)cyclohexyl)methyl halides (bromide or chloride) undergo efficient Sₙ₂ displacement with amine nucleophiles. This method excels for synthesizing N,N-disubstituted derivatives:
Table 2: Comparison of Key Synthetic Routes to [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine
Synthetic Method | Key Starting Materials | Reaction Conditions | Yield Range (%) | Primary Advantages | Key Limitations |
---|---|---|---|---|---|
Classical Mannich | 2,4-DCBA, Cyclohexanone, NH₄OAc | Acid/Base Cat., 60-80°C, 4-24h | 75-82 | One-pot simplicity, atom economy | Byproduct formation, limited stereocontrol |
Reductive Amination | 1-(2,4-DCP)Cyclohexanone, NH₃/Amine, Reductant | 25-60°C, 1-12h | 65-85 | Stereocontrol, N-substituted derivatives accessible | Requires pre-formed ketone |
N-Alkylation (Azide) | 1-(2,4-DCP)Cyclohexyl)methyl bromide, NaN₃ | DMF, 80°C, then Reduction | 70-75 (overall) | High purity primary amine, no regioisomers | Multi-step, azide handling |
N-Alkylation (Gabriel) | Alkyl Halide, K-Phthalimide | DMF, 100°C then N₂H₄ | 68 (overall) | Mild conditions for primary amine | Incompatible with very sterically hindered halides |
Dichlorophenyl-Specific Considerations: The electron-withdrawing nature of the 2,4-dichloro substituents reduces nucleophilicity at the imine nitrogen during reductive amination, necessitating slightly elevated temperatures (40-60°C) compared to phenyl analogs. Steric hindrance around the carbonyl/iminium carbon slows both Mannich condensation and nucleophilic displacement in alkylation routes [8].
The prochiral nature of the cyclohexyl ring in [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine presents opportunities for enantioselective synthesis using biocatalysts. Two primary strategies have shown significant promise:
ω-Transaminase (ω-TA) Mediated Dynamic Kinetic Resolution (DKR): Engineered ω-TAs demonstrate activity towards the ketone precursor, 1-(2,4-dichlorophenyl)cyclohexanone. Using isopropylamine (IPA) as an amino donor, these enzymes can directly furnish the (S)- or (R)-enantiomer of the primary amine with high enantiomeric excess (ee > 95%) [3] [6]. Crucial factors include:
Lipase-Catalyzed Kinetic Resolution: Racemic N-acyl derivatives (e.g., acetamide, chloroacetate carbamate) undergo enantioselective hydrolysis catalyzed by lipases (CAL-B, PSL, PFL). This provides access to both enantiomers:
Immobilization & Process Intensification: Immobilizing ω-TAs or lipases on epoxy-functionalized resins (e.g., Immobead 150P) or mesoporous silica enhances stability under process conditions, allowing catalyst reuse for 5-10 cycles with minimal activity loss (<10%). Continuous flow bioreactors incorporating immobilized enzymes significantly improve productivity (space-time-yield up to 5 g/L/h) [6].
In silico modeling provides deep mechanistic insights and predictive capability for optimizing [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine synthesis:
Density Functional Theory (DFT) Studies: B3LYP/6-31G(d) level calculations map the free energy landscape of the Mannich reaction steps [4] [5]:
Transition State Modeling for ω-TA Reactions: Docking studies (AutoDock Vina, Glide) and MD simulations of 1-(2,4-dichlorophenyl)cyclohexanone within the active site of Pseudovibrio sp. ω-TA (PDB model) reveal:
Kinetic Monte Carlo (kMC) Simulations: Modeling reaction networks (e.g., Mannich with aldol condensation pathways) under varying T, P, [Cat.] identifies optimal operating windows to maximize yield. kMC predicts a sharp yield decrease above 85°C due to exponential increase in dehydration byproduct formation, aligning perfectly with experimental observations [5].
Solvent Effect Modeling: Conductor-like Screening Model for Real Solvents (COSMO-RS) predicts solvation free energies and partition coefficients crucial for designing biphasic enzymatic resolutions or extraction workups. It accurately ranks solvent performance for product extraction (logP prediction: DMF > EtOH > H₂O) and enzyme compatibility [5].
Table 3: Computational Insights into Key Reaction Steps for [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Synthesis
Reaction Step/System | Computational Method | Key Energetic Parameters | Predicted Selectivity/Outcome | Experimental Validation |
---|---|---|---|---|
Mannich Iminium Formation | DFT (B3LYP/6-31G(d)) | ΔG‡ = 24.3 kcal/mol (rate-limiting) | Faster than Ph analog by ~1.8 kcal/mol | k_rel = 3.5 (vs Ph analog) |
Mannich C-C Bond Formation | DFT (M06-2X/def2-TZVP) | ΔG = -9.7 kcal/mol; ΔG‡ = 13.1 kcal/mol | Equatorial amine favored (ΔΔG = 1.8 kcal/mol) | dr (eq:ax) = 85:15 (Observed) |
ω-TA Binding (Pseudovibrio) | Molecular Docking (Glide XP) | Docking Score = -9.8 kcal/mol | Pro-(S) attack favored (S-amine product) | ee > 95% (S) achieved |
ω-TA TS Barrier (S vs R) | QM/MM (ONIOM) | ΔΔG‡ (S-R) = 2.1 kcal/mol | Predicted ee >99% for S-enantiomer | ee = 98.5% (S) observed |
Dehydration Byproduct Threshold | Kinetic Monte Carlo | Byproduct rate increase > T=85°C | Optimal T ≤ 80°C | Yield drop from 82% (80°C) to 58% (90°C) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7